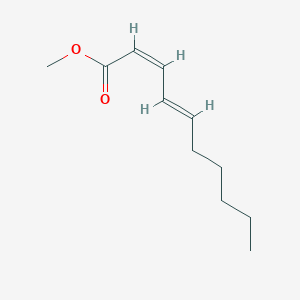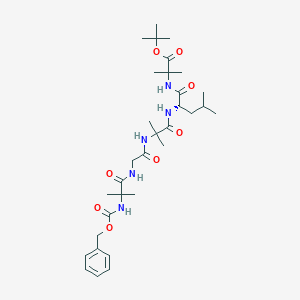
2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride
Übersicht
Beschreibung
2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride is a synthetic organic compound derived from L-fucose, a naturally occurring deoxy sugar. This compound is characterized by the presence of three benzyl groups attached to the oxygen atoms at positions 2, 3, and 4 of the fucopyranose ring, and a fluoride group at the anomeric position. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride typically involves the protection of the hydroxyl groups of L-fucose followed by the introduction of the fluoride group. A common synthetic route includes the following steps:
Protection of Hydroxyl Groups: L-fucose is treated with benzyl chloride in the presence of a base such as sodium hydride to form 2,3,4-Tri-O-benzyl-L-fucopyranose.
Introduction of Fluoride Group: The protected fucopyranose is then reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoride group at the anomeric position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoride group can be displaced by nucleophiles such as alcohols, amines, and thiols.
Hydrogenolysis: The benzyl protecting groups can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiols in solvents like methanol or ethanol.
Hydrogenolysis: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as glycosides, glycosylamines, and glycosylthiols can be formed.
Hydrogenolysis: Removal of benzyl groups yields L-fucopyranosyl fluoride.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride has several applications in scientific research:
Carbohydrate Chemistry: Used as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates.
Biological Studies: Employed in the study of glycosylation processes and the role of fucose-containing glycans in biological systems.
Medicinal Chemistry: Utilized in the development of glycomimetic drugs and inhibitors of glycosyltransferases.
Material Science: Applied in the synthesis of glycopolymers and glyco-functionalized materials for biomedical applications.
Wirkmechanismus
The mechanism of action of 2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The fluoride group at the anomeric position is a good leaving group, facilitating the formation of glycosidic bonds with acceptor molecules. This compound targets glycosyltransferases and other enzymes involved in carbohydrate metabolism, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Tri-O-benzyl-D-glucopyranosyl fluoride
- 2,3,4-Tri-O-benzyl-D-galactopyranosyl fluoride
- 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl fluoride
Uniqueness
2,3,4-Tri-O-benzyl-L-fucopyranosyl fluoride is unique due to its specific configuration and the presence of the L-fucose moiety. This configuration imparts distinct reactivity and selectivity in glycosylation reactions compared to its D-glucose, D-galactose, and L-rhamnose counterparts. The L-fucose moiety is also biologically significant, being a component of various glycoconjugates involved in cell-cell recognition and signaling.
Eigenschaften
IUPAC Name |
(3S,4R,5R,6S)-2-fluoro-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FO4/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-27H,17-19H2,1H3/t20-,24+,25+,26-,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPFHXXARNMHNH-OGPNLZSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



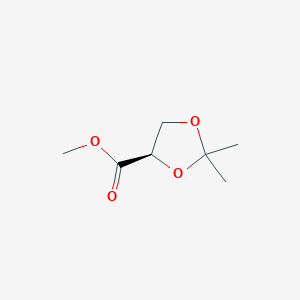
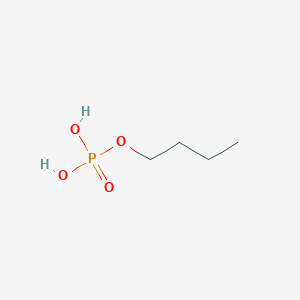
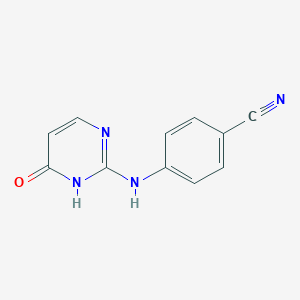
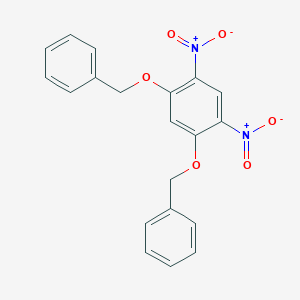

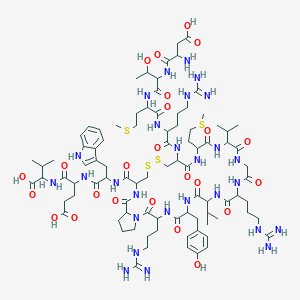
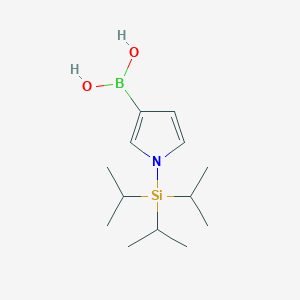
![[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester](/img/structure/B143588.png)


